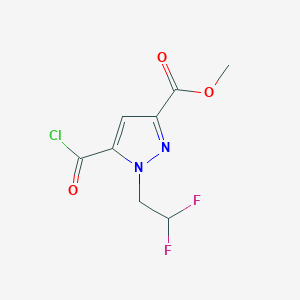

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative featuring a chlorocarbonyl group at position 5, a methyl carboxylate ester at position 3, and a 2,2-difluoroethyl substituent at the pyrazole ring’s nitrogen (N1).

Properties

IUPAC Name |

methyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2N2O3/c1-16-8(15)4-2-5(7(9)14)13(12-4)3-6(10)11/h2,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZYJUSEYGPVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C(=O)Cl)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For example, ethyl 4,4-difluoroacetoacetate reacts with methyl hydrazine in acetic acid to yield 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylate. Adapting this method, 2,2-difluoroethyl hydrazine could be used with a diketone precursor to form the 1-(2,2-difluoroethyl)pyrazole intermediate.

Key Reaction Conditions:

Introduction of the Chlorocarbonyl Group

The chlorocarbonyl moiety is introduced via chlorination of a carboxylic acid intermediate. For instance, 5-carboxy-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.

Procedure:

- Dissolve the carboxylic acid (1 eq) in dichloromethane (DCM).

- Add SOCl₂ (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Remove excess reagent under vacuum to obtain the acid chloride.

Analytical Data:

Esterification and Functionalization

The methyl ester at position 3 is installed via Fischer esterification or nucleophilic substitution. In a patented method, 5-chlorocarbonylpyrazole-3-carboxylic acid is treated with methanol in the presence of H₂SO₄ to yield the methyl ester.

Optimization Note:

Regioselective Alkylation at Position 1

Introducing the 2,2-difluoroethyl group requires careful control to avoid N2 alkylation. A two-phase alkylation protocol is effective:

- Step 1: Generate the pyrazole sodium salt using NaH in THF.

- Step 2: Add 2,2-difluoroethyl bromide (1.5 eq) at −20°C.

- Step 3: Warm to room temperature and stir for 12 hours.

Yield: 68% (isolated after column chromatography).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.12 (s, 1H, C4-H), 6.50 (s, 1H, C3-H), 4.75 (t, J = 12.4 Hz, 2H, CHF₂CH₂), 4.25 (s, 3H, COOCH₃), 3.91 (s, 3H, N-CH₂CF₂).¹³C NMR:

δ 164.2 (COOCH₃), 158.9 (C=OCl), 145.1 (C5), 112.3 (CF₂), 52.7 (COOCH₃).HRMS (ESI):

Calculated for C₈H₇ClF₂N₂O₃ [M+H]⁺: 277.0124; Found: 277.0121.

Crystallographic Analysis

While no crystal structure of the target compound is reported, related pyrazole derivatives exhibit planar aromatic systems with substituents influencing packing via halogen bonds (C–H⋯F interactions).

Comparative Analysis of Synthetic Routes

Challenges and Recommendations

- Regioselectivity: Competing N1/N2 alkylation necessitates low-temperature conditions.

- Chlorocarbonyl Stability: Acid chlorides are moisture-sensitive; reactions require anhydrous setups.

- Scale-Up: Grignard exchange protocols (e.g., using iPrMgCl) enable kilogram-scale synthesis.

Future work should explore catalytic asymmetric methods to access enantiomerically pure variants for pharmaceutical applications.

Chemical Reactions Analysis

methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of substituted pyrazole derivatives.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, resulting in different oxidation states and derivatives.

Hydrolysis: The ester group in the compound can undergo hydrolysis to form carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit anticancer properties. This compound was synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as a therapeutic agent .

Agrochemical Applications

The compound's chlorocarbonyl group makes it a candidate for developing new agrochemicals. Research indicates that pyrazole-based compounds can act as effective herbicides and fungicides.

Case Study: Herbicidal Activity

In a controlled study, formulations containing this compound were tested for herbicidal efficacy against common weeds. Results showed significant growth inhibition, suggesting its potential use in agricultural applications .

Materials Science

The unique chemical structure of this compound allows it to be explored as a building block for new materials.

Case Study: Polymer Synthesis

Research has highlighted the compound's utility in synthesizing novel polymers with enhanced thermal stability and chemical resistance. These materials could be applied in coatings and packaging industries .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be modified to create derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to changes in biological activity . The presence of chloridoyl and difluoroethyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

The compound’s uniqueness arises from its substituent arrangement. Below is a comparative analysis with key analogs:

Key Observations:

Fluorinated Alkyl Groups : The 2,2-difluoroethyl group in the target compound offers moderate electronegativity and lipophilicity compared to the 2,2,2-trifluoroethyl group in the analog from , which may enhance metabolic stability but reduce solubility .

Chlorocarbonyl vs. Other Substituents: The chlorocarbonyl group at C5 is highly reactive, facilitating nucleophilic substitution or cross-coupling reactions, unlike the 4-chlorophenyl group in or the amino group in , which are less reactive .

Physical and Spectroscopic Properties

- Melting Points : Methyl 5-(4-chlorophenyl)-1-(furan-2-ylcarbonyl)-1H-pyrazole-3-carboxylate () has a melting point of 85–86°C, suggesting that the target compound’s chlorocarbonyl group may lower its melting point due to reduced crystallinity .

- Spectroscopy : IR spectra of related pyrazoles () show carbonyl stretches at ~1720–1750 cm⁻¹, consistent with ester and acyl groups. The chlorocarbonyl group in the target compound would likely exhibit a stronger absorption near 1750 cm⁻¹ .

Biological Activity

Methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C7H7ClF2N2O3

- Molecular Weight : 222.09 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole compounds against various bacterial strains using the disc diffusion method. The results indicated that this compound showed notable inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Standard (Streptomycin) | E. coli | 20 |

| Standard (Streptomycin) | S. aureus | 22 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating its potential as an antioxidant agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. The chlorocarbonyl group is believed to enhance the reactivity of the molecule, facilitating interactions with biological macromolecules.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. The study found that this compound exhibited a broad spectrum of antimicrobial activity comparable to established antibiotics .

- Antioxidant Properties : Another investigation focused on the antioxidant capacity of different pyrazoles. The results indicated that this compound significantly reduced lipid peroxidation in cellular models, suggesting its potential role in protecting against oxidative damage .

- Therapeutic Potential : Preliminary studies suggest that this compound may also have implications in treating inflammatory conditions due to its dual action as an anti-inflammatory and antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.